
1-(Anthracen-1-yl)-2,4,6-trimethylpyridin-1-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Anthracen-1-yl)-2,4,6-trimethylpyridin-1-ium is a chemical compound that features an anthracene moiety attached to a pyridinium ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Anthracen-1-yl)-2,4,6-trimethylpyridin-1-ium typically involves the reaction of anthracene derivatives with pyridinium salts under specific conditions. One common method includes the use of acetyl chloride and antimony pentachloride in dichloromethane as a solvent. The reaction is carried out at low temperatures (0-5°C) and then allowed to proceed at room temperature for an extended period (e.g., 40 hours) to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Anthracen-1-yl)-2,4,6-trimethylpyridin-1-ium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinium ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce anthracene-based alcohols.
Applications De Recherche Scientifique
1-(Anthracen-1-yl)-2,4,6-trimethylpyridin-1-ium has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe in various assays.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the development of organic electronic materials and as a component in light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism by which 1-(Anthracen-1-yl)-2,4,6-trimethylpyridin-1-ium exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to intercalate into DNA, affecting gene expression and cellular processes. Additionally, its ability to generate reactive oxygen species (ROS) under certain conditions contributes to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Anthracene: A tricyclic aromatic hydrocarbon with similar structural features.
1-(Anthracen-1-yl)ethanone: A derivative of anthracene with a ketone functional group.
2-Acetylanthracene: Another anthracene derivative with an acetyl group at a different position.
Uniqueness
1-(Anthracen-1-yl)-2,4,6-trimethylpyridin-1-ium is unique due to the presence of the pyridinium ring, which imparts distinct chemical and physical properties. This structural feature enhances its solubility, stability, and reactivity compared to other anthracene derivatives.
Propriétés
Numéro CAS |
81020-82-8 |
|---|---|
Formule moléculaire |
C22H20N+ |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
1-anthracen-1-yl-2,4,6-trimethylpyridin-1-ium |
InChI |
InChI=1S/C22H20N/c1-15-11-16(2)23(17(3)12-15)22-10-6-9-20-13-18-7-4-5-8-19(18)14-21(20)22/h4-14H,1-3H3/q+1 |
Clé InChI |
PPUWWLLLMHGBRP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=[N+](C(=C1)C)C2=CC=CC3=CC4=CC=CC=C4C=C32)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Silane, (1,1-dimethylethyl)dimethyl[(1-methylene-2-propenyl)oxy]-](/img/structure/B14416648.png)
![N-[(2-Ethylbutanoyl)carbamoyl]piperidine-1-carboxamide](/img/structure/B14416651.png)

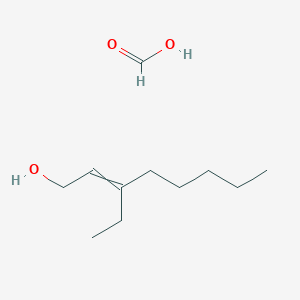
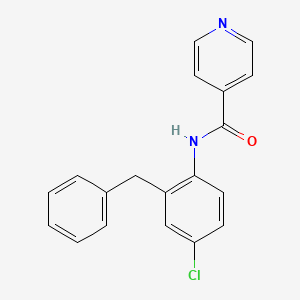
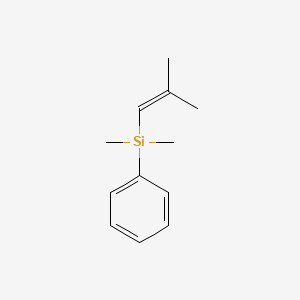
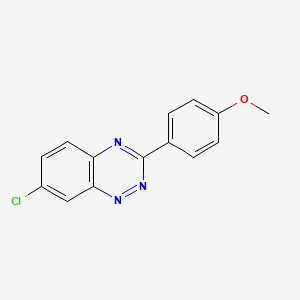

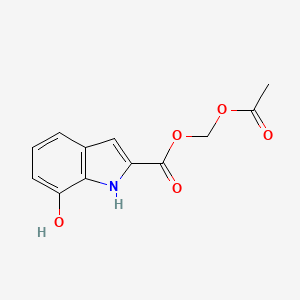
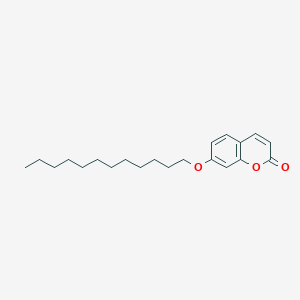
![2-{6-[4-(Dimethylamino)phenyl]hexa-1,3,5-trien-1-YL}-3-ethylnaphtho[2,1-D][1,3]thiazol-3-ium perchlorate](/img/structure/B14416723.png)
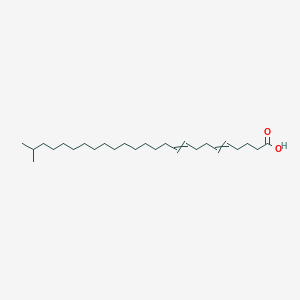
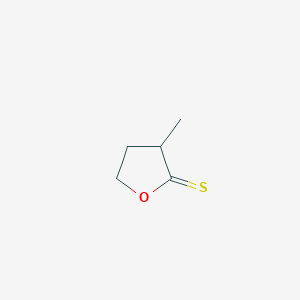
![1-{3-[(7H-Purin-6-yl)sulfanyl]propyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14416738.png)
